

# An In-depth Technical Guide to Fosfomycin Trometamol: Molecular Structure and Properties

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## Introduction

Fosfomycin trometamol is a broad-spectrum, bactericidal antibiotic notable for its unique chemical structure and mechanism of action.<sup>[1][2][3][4]</sup> A derivative of phosphonic acid, it is produced by certain *Streptomyces* species but is also synthetically manufactured for pharmaceutical use.<sup>[4][5][6]</sup> This guide provides a detailed overview of its molecular structure, physicochemical properties, mechanism of action, and the experimental protocols used for its analysis, intended for a technical audience in the fields of pharmaceutical research and development.

## Molecular Structure

Fosfomycin trometamol is the salt formed between fosfomycin, a phosphonic acid epoxide, and tromethamine (also known as trometamol or Tris), an organic amine.<sup>[5][7]</sup> This salt form significantly enhances the water solubility and oral bioavailability of the active fosfomycin moiety compared to its calcium salt.<sup>[4][8]</sup>

The IUPAC name for fosfomicin trometamol is 2-amino-2-(hydroxymethyl)propane-1,3-diol; [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid.[7] The active component, fosfomicin, possesses a unique epoxide ring which is crucial for its antibacterial activity.[4]

**Crystal Structure:** The crystal structure of fosfomicin tromethamine has been determined using synchrotron X-ray powder diffraction data. It crystallizes in the P1 space group. The structure is characterized by a network of discrete hydrogen bonds that link the fosfomicin anions and tromethamine cations into layers.[5][9]

## Physicochemical Properties

The key physicochemical properties of fosfomicin trometamol are summarized in the table below, providing essential data for formulation and analytical development.

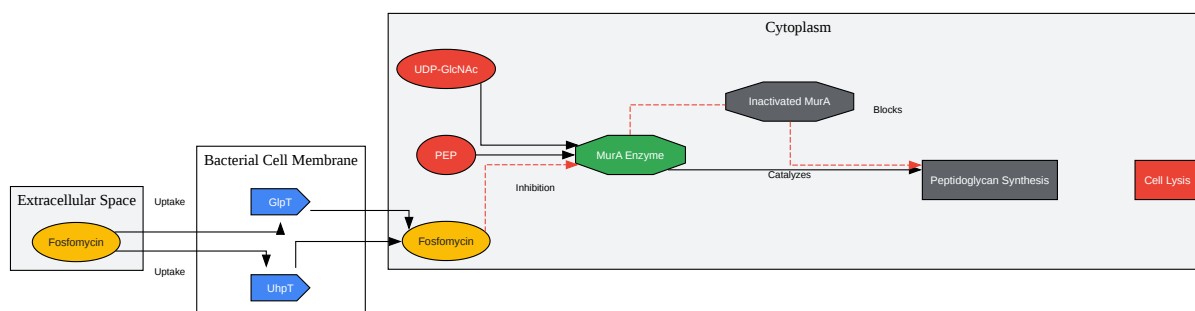
Property	Value	References
Molecular Formula	C <sub>7</sub> H <sub>18</sub> NO <sub>7</sub> P	[7][10][11][12]
Molecular Weight	259.19 g/mol	[7][10][11][12][13]
CAS Number	78964-85-9	[5][7][10][14]
Appearance	White or almost white crystalline powder	[10]
Solubility	Very soluble in water; slightly soluble in ethanol and methanol; practically insoluble in acetone.	[15][16]
pKa	Strongest Basic: 1.25; Strongest Acidic: -4.3	[13]
LogP	-0.75	[13]
Specific Optical Rotation	[α] <sub>D</sub> <sup>20</sup> = -12.5° to -13.5°	[10]
Storage Temperature	2-8 °C	

## Mechanism of Action

Fosfomycin exerts its bactericidal effect by inhibiting the initial step of peptidoglycan synthesis in the bacterial cell wall.<sup>[2][3][17]</sup> This unique mechanism of action distinguishes it from many other classes of antibiotics, such as beta-lactams, and contributes to its efficacy against multidrug-resistant pathogens.<sup>[14][18]</sup>

The key steps in its mechanism of action are:

- **Cellular Uptake:** Fosfomycin enters the bacterial cell via two primary transport systems: the L-alpha-glycerophosphate (GlpT) transporter and the hexose-6-phosphate (UhpT) transporter.<sup>[17][19]</sup>
- **Enzyme Inhibition:** Once inside the cytoplasm, fosfomycin acts as an analog of phosphoenolpyruvate (PEP).<sup>[2][19][20]</sup> It irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) by forming a covalent bond with a cysteine residue (Cys115) in the enzyme's active site.<sup>[2][3][17]</sup>
- **Disruption of Peptidoglycan Synthesis:** The inactivation of MurA blocks the condensation of UDP-N-acetylglucosamine with phosphoenolpyruvate, which is the first committed step in the biosynthesis of peptidoglycan.<sup>[2][3][17]</sup> This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death.<sup>[3]</sup>



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Mechanism of action of fosfomycin.

## Experimental Protocols

The quantification and characterization of fosfomycin trometamol present analytical challenges due to its high polarity and lack of a strong UV chromophore.[21] Various analytical methods have been developed to overcome these challenges.

## High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)

This method involves a pre-column derivatization to form a chromophoric complex, allowing for detection by a standard UV detector.

Sample Preparation and Derivatization:

- **Standard Solution:** Prepare a stock solution of fosfomycin trometamol working standard (e.g., 1 mg/mL) in a 10% hydroalcoholic solution. Further dilute to create a series of working

standards in the desired concentration range (e.g., 30-70 µg/mL).[21]

- **Sample Solution:** Weigh and dissolve approximately 3000 mg of the fosfomycin trometamol sample in a 100 mL volumetric flask using a 10% hydroalcoholic solution to achieve a concentration of 30 mg/mL. Further dilute to a final concentration of 50 µg/mL.[21]
- **Derivatization:** An ion-pair complex is formed between fosfomycin trometamol and methyl orange dye in the presence of a pH 6.0 phthalate buffer. The resulting yellow complex is extracted with chloroform. This organic layer is then treated with 0.01M hydrochloric acid to break the complex, generating a light pink colored dye suitable for HPLC-UV detection.[21]

Chromatographic Conditions:

- **Column:** Agilent ACE C18 (250 x 4.6mm, 5µm)[21]
- **Mobile Phase:** 10mM phosphate buffer (pH 3.0) and Acetonitrile in a ratio of 60:40 (v/v)[21]
- **Flow Rate:** 1.0 mL/min[21]
- **Detection:** UV detector (wavelength not specified in the immediate context, but would be set to the absorbance maximum of the derivatized complex).

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of fosfomycin without the need for derivatization.

Sample Preparation:

- **For Plasma/Urine:** Sample cleanup typically involves protein precipitation with methanol containing an isotopically labeled internal standard (e.g., [<sup>13</sup>C<sub>3</sub>]-rac Fosfomycin).[22][23]
- **For Bulk Drug:** Dissolve the sample in the mobile phase to an appropriate concentration.

Chromatographic Conditions:

- **Column:** Synergi Hydro-RP C18 (150 mm × 2.0 mm, 4 µm)[24]

- Mobile Phase: A gradient elution using 10 mmol·L<sup>-1</sup> octylamine solution (adjusted to pH 5.2 with glacial acetic acid) and acetonitrile.[24]
- Flow Rate: 0.3 mL/min[24]
- Column Temperature: 35 °C[24]

#### Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[24]
- Mass Analyzer: Ion Trap or Triple Quadrupole.
- MRM Transitions: For fosfomycin, the transition m/z 137.0 > 79.0 is commonly monitored. For the internal standard [<sup>13</sup>C<sub>3</sub>]-rac Fosfomycin, the transition is m/z 140.0 > 79.0.[23]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

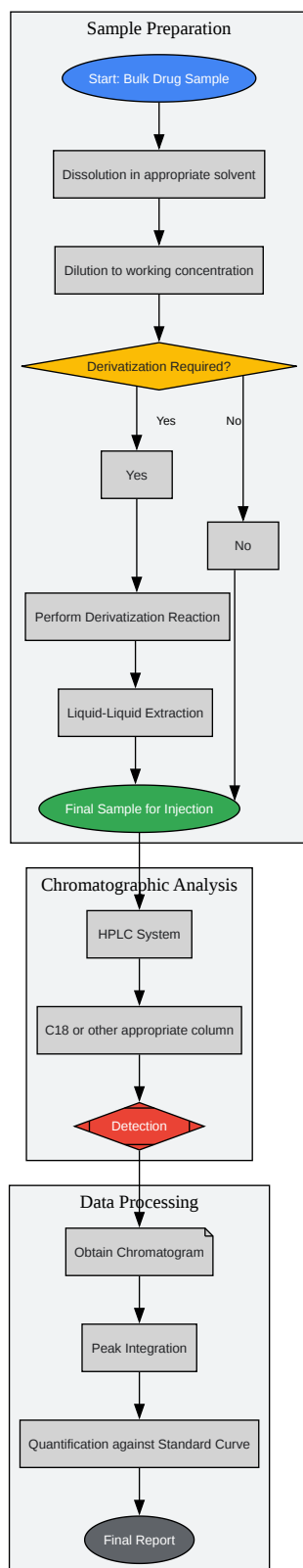
Quantitative <sup>31</sup>P-NMR is a powerful technique for the determination of fosfomycin and its impurities in pharmaceutical products.

#### Sample Preparation:

- Dissolve the fosfomycin trometamol sample in a suitable solvent (e.g., D<sub>2</sub>O).
- A coaxial insert containing a known concentration of an external standard, such as trimethyl phosphate, is used for quantification.[25]

#### NMR Parameters:

- Spectrometer: A high-field NMR spectrometer.
- Nucleus: <sup>31</sup>P
- Data Acquisition: Acquire the <sup>31</sup>P-NMR spectrum with appropriate relaxation delays to ensure accurate quantification. The concentration of fosfomycin is determined by comparing the integral of its signal to the integral of the external standard's signal.[25][26]



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